

In-Depth Technical Guide: 6-Bromo-2,2-dimethylchroman-4-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromo-2,2-dimethylchroman-4-amine

Cat. No.: B1283069

[Get Quote](#)

CAS Number: 226922-92-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,2-dimethylchroman-4-amine is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and drug discovery. Its structural framework, featuring a chroman core, positions it as a valuable intermediate in the synthesis of more complex, biologically active molecules.^[1] The presence of a bromine atom and an amine group offers versatile handles for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the available chemical data, a plausible synthetic pathway, and an exploration of the biological activities associated with this class of compounds, with a particular focus on its potential applications in neurological and cardiovascular research.^[1]

Chemical and Physical Properties

Limited public data is available for the specific physicochemical properties of **6-Bromo-2,2-dimethylchroman-4-amine**. However, based on its chemical structure and data from suppliers, the following information has been compiled. For comparative purposes, data for its immediate precursor, 6-Bromo-2,2-dimethylchroman-4-one, is also included.

Table 1: Physicochemical Properties

Property	6-Bromo-2,2-dimethylchroman-4-amine	6-Bromo-2,2-dimethylchroman-4-one
CAS Number	226922-92-5[1][2][3][4]	99853-21-1[5]
Molecular Formula	C ₁₁ H ₁₄ BrNO[1]	C ₁₁ H ₁₁ BrO ₂ [5]
IUPAC Name	6-bromo-2,2-dimethyl-3,4-dihydrochromen-4-amine[1]	6-Bromo-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one[5]
Molecular Weight	256.14 g/mol [4]	255.11 g/mol [5]
Appearance	Data not available	Solid[6]
Melting Point	Data not available	77-83 °C[6]
Boiling Point	Data not available	Data not available
Purity	≥95% - 99% (as per suppliers) [1][4][7]	Data not available
SMILES	<chem>CC1(CC(C2=C(O1)C=CC(=C2)Br)N)C1</chem> [1]	<chem>O=C1C2=CC(Br)=CC=C2OC(C)(C)C1</chem> [5]
InChI	InChI=1S/C11H14BrNO/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9H,6,13H2,1-2H3[1]	InChI=1S/C9H7BrO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2[6]

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for **6-Bromo-2,2-dimethylchroman-4-amine** is not readily available in the public domain. However, based on established organic chemistry principles and published syntheses of analogous chroman-4-ones and their subsequent reduction to amines, a plausible two-step synthetic workflow is outlined below.

Step 1: Synthesis of 6-Bromo-2,2-dimethylchroman-4-one

The precursor ketone can be synthesized via a one-step aldol condensation reaction.

- Reaction: 3'-Bromo-2'-hydroxyacetophenone is reacted with hexanal in the presence of a base such as diisopropylamine (DIPA).[8]
- Protocol:
 - To a solution of 3'-bromo-2'-hydroxyacetophenone (1.0 eq) in a suitable solvent (e.g., ethanol), add hexanal (1.1 eq) and diisopropylamine (1.1 eq).[8]
 - The reaction mixture is then subjected to microwave irradiation or heated under reflux until the starting material is consumed (monitored by TLC).
 - Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
 - The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 6-Bromo-2,2-dimethylchroman-4-one.[8]

Step 2: Reductive Amination of 6-Bromo-2,2-dimethylchroman-4-one

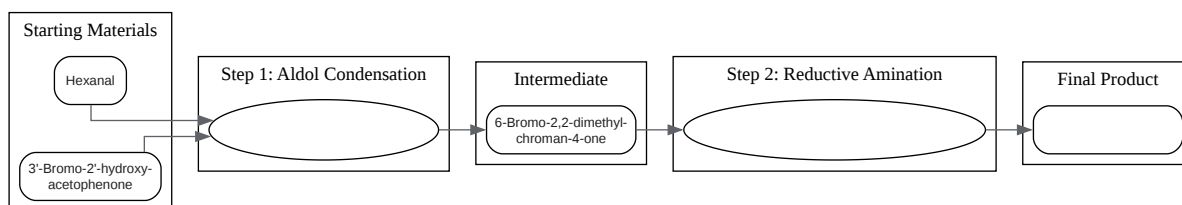
The target amine can be synthesized from the corresponding ketone via reductive amination.

- Reaction: 6-Bromo-2,2-dimethylchroman-4-one is reacted with a source of ammonia in the presence of a reducing agent. A common method for the reduction of a ketone to an amine is the use of sodium borohydride in the presence of an ammonium salt or direct amination followed by reduction.
- Protocol:
 - Dissolve 6-Bromo-2,2-dimethylchroman-4-one (1.0 eq) in a suitable solvent such as methanol or ethanol.
 - Add an excess of ammonium acetate or a solution of ammonia in methanol.

- Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH_4) or sodium cyanoborohydride (NaBH_3CN), portion-wise.[8]
- Allow the reaction to stir at room temperature until completion (monitored by TLC).
- Quench the reaction by the slow addition of water.
- Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude **6-Bromo-2,2-dimethylchroman-4-amine** can be purified by column chromatography or recrystallization.

Mandatory Visualizations

Synthetic Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Plausible two-step synthesis of **6-Bromo-2,2-dimethylchroman-4-amine**.

Biological Activities and Potential Applications

While specific biological data for **6-Bromo-2,2-dimethylchroman-4-amine** is not extensively documented in publicly available literature, the chroman-4-one and chroman-4-amine scaffolds

are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities.[9][10][11]

Table 2: Reported Biological Activities of Chroman Derivatives

Activity	Description	References
Anticancer	Certain chroman-4-one derivatives have demonstrated cytotoxicity against various cancer cell lines, including breast cancer.[10] The mechanism can involve the induction of apoptosis.	[10]
Antimicrobial	Chroman-4-one and homoisoflavonoid derivatives have shown activity against pathogenic microorganisms, including bacteria and fungi. [12] Some quinazolinone derivatives containing a bromo-substituent have also shown significant antibacterial activity.[13]	[12][13]
Anti-inflammatory	The chroman-4-one scaffold is associated with anti-inflammatory properties, which is significant in diseases like cancer, Alzheimer's, and cardiovascular disorders.[11]	[11]
Antioxidant	Many chroman-4-one derivatives exhibit antioxidant activity by scavenging free radicals, which can mitigate oxidative stress implicated in numerous diseases.[10][11]	[10][11]
Enzyme Inhibition	Substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in cellular processes and a	[8][9][14]

	potential target in cancer therapy.[8][9] Chroman-4-one derivatives have also shown inhibitory activity against Pteridine Reductase 1 (PTR1), a target for anti-parasitic drugs. [14]	
Anti-parasitic	Chroman-4-one derivatives have demonstrated activity against parasites such as T. brucei and L. infantum.[14]	[14]
Cardiovascular Effects	While direct evidence for 6-Bromo-2,2-dimethylchroman-4-amine is lacking, related coumarin compounds (which share a benzopyranone core) are known to have cardiovascular effects, including antiplatelet and vasodilatory potential.[15]	[15]
Neurological Potential	The chroman scaffold is being investigated for its potential in treating neurological diseases. [1]	[1]

Given that **6-Bromo-2,2-dimethylchroman-4-amine** is highlighted as an intermediate for compounds with potential therapeutic applications in neurological and cardiovascular treatments, it is plausible that derivatives of this compound are being explored for their modulatory effects on relevant biological targets within these systems.[1]

Future Directions

The versatility of **6-Bromo-2,2-dimethylchroman-4-amine** as a synthetic intermediate suggests its utility in the generation of diverse chemical libraries for high-throughput screening. Future research should focus on:

- **Elucidation of Specific Biological Targets:** Identifying the precise molecular targets of derivatives of **6-Bromo-2,2-dimethylchroman-4-amine** is crucial for understanding their mechanism of action.
- **Structure-Activity Relationship (SAR) Studies:** Systematic modification of the chroman scaffold will help in optimizing the potency and selectivity of these compounds for their intended biological targets.
- **In Vivo Efficacy and Safety Profiling:** Promising candidates identified from in vitro studies will require thorough evaluation in animal models to assess their therapeutic efficacy and safety profiles.

Conclusion

6-Bromo-2,2-dimethylchroman-4-amine is a promising chemical entity for the development of novel therapeutics. While detailed characterization of the compound itself is limited in the public domain, the broader class of chroman derivatives exhibits a wide array of significant biological activities. This technical guide provides a foundational understanding of its chemical properties, a likely synthetic route, and the potential therapeutic avenues that can be explored using this versatile scaffold. Further research into its specific biological functions and the development of its derivatives is warranted to fully realize its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. musechem.com [musechem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. CAS NO. 226922-92-5 | 6-BROMO-3,4-DIHYDRO-2,2-DIMETHYL-2H-CHROMEN-4-AMINE HCL | C₁₁H₁₅BrClNO [localpharmaguide.com]
- 4. 226922-92-5 Cas No. | 6-Bromo-2,2-dimethylchroman-4-amine | Apollo [store.apolloscientific.co.uk]

- 5. achmem.com [achmem.com]
- 6. 6-Bromo-4-chromanone 49660-57-3 [sigmaaldrich.com]
- 7. 6-BROMO-2,2-DIMETHYLCHROMAN-4-AMINE CAS NO.226922-92-5, CasNo.226922-92-5 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]
- 8. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [gupea.ub.gu.se]
- 10. researchgate.net [researchgate.net]
- 11. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 13. mediresonline.org [mediresonline.org]
- 14. Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: 6-Bromo-2,2-dimethylchroman-4-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1283069#6-bromo-2-2-dimethylchroman-4-amine-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com